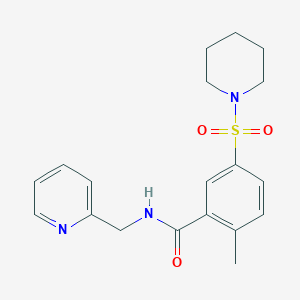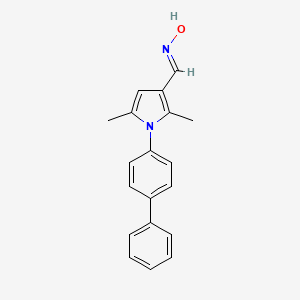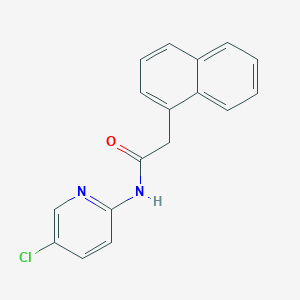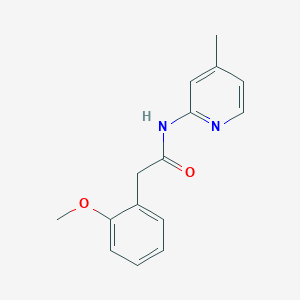![molecular formula C15H16N2O2S B5540893 N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5540893.png)
N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives involves various chemical reactions highlighting the flexibility and complexity of thiophene chemistry. For example, thiourea derivatives are synthesized through reactions involving hydrazine and isothiocyanate, characterized by spectroscopy and crystallography, demonstrating the intricate synthesis pathways possible for thiophene-based compounds (Yeo & Tiekink, 2019).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is examined through various techniques, including X-ray diffraction, showcasing the compounds' conformation and intermolecular interactions. For instance, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide's structure is stabilized by intramolecular hydrogen bonds, with crystal packing influenced by centrosymmetric dimers connected by hydrogen bonds (Saeed, Erben, & Bolte, 2011).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, contributing to a diverse range of properties. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones highlights the chemical versatility of thiophene compounds and their potential in pharmacological synthesis (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Microwave-assisted synthesis provides insights into the solid-state characteristics and intermolecular interactions of thiophene derivatives, which are essential for designing compounds with desired physical properties (Ghazzali et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the application range of thiophene derivatives. The study of N-monosubstituted thioamides from carboxylic acid chlorides reveals the chemical transformations and potential applications of these compounds in various fields (Debruin & Boros, 1990).
科学的研究の応用
Synthesis and Derivative Formation
- Synthesis of New Derivatives : The compound has been used as a key intermediate in synthesizing a range of heterocyclic derivatives, demonstrating its versatility in organic synthesis. For instance, its involvement in the synthesis of tetrahydropyrimidine-thione and its derivatives shows its applicability in creating compounds with potential biological activities (Fadda et al., 2013).
Biological Activities
- Antibacterial and Antifungal Properties : Certain thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities, underscoring the potential of compounds synthesized from N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide in developing new antimicrobial agents (Vasu et al., 2003).
- Cytotoxic Activities : The synthesis of thiophene-based compounds, including derivatives of N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide, has led to the discovery of compounds with promising cytotoxic activities against cancer cell lines. This highlights its role in the development of potential anticancer drugs (Mehdhar et al., 2022).
Chemical Properties and Synthesis Techniques
- Electrochromic and Electrofluorescent Properties : Research has also explored the electrochemical properties of polyamides derived from similar compounds, indicating applications in materials science, particularly in the development of novel electrochromic and electrofluorescent materials (Sun et al., 2016).
Antimicrobial Screening and Drug Development
- Antimicrobial Screening : The synthesis and screening of chloropicolinate amides and urea derivatives, potentially synthesized using N-[4-methyl-2-(propionylamino)phenyl]-2-thiophenecarboxamide, have shown good inhibitory concentration values against Mycobacterium tuberculosis, demonstrating the compound's relevance in antimicrobial drug development (Konduri et al., 2021).
特性
IUPAC Name |
N-[4-methyl-2-(propanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-14(18)16-12-9-10(2)6-7-11(12)17-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZSTDMCRYFAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)
![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)
![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)
![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)
![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)

![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)